molecular formula C18H23NO2S B5337632 4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

货号: B5337632
分子量: 317.4 g/mol
InChI 键: KQJAIXFRXOURBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as BMT-7, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. BMT-7 is a benzoxazepine derivative and belongs to the class of compounds known as GABA-A receptor modulators.

作用机制

4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol acts as a positive allosteric modulator of the GABA-A receptor, specifically at the benzodiazepine site. It enhances the binding of GABA to the receptor, resulting in increased chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neurotransmission. This compound has been found to have a higher affinity for the α1 and α2 subunits of the GABA-A receptor, which are primarily responsible for the sedative and anxiolytic effects of benzodiazepines.
Biochemical and Physiological Effects:
This compound has been found to have sedative, anxiolytic, and anticonvulsant effects in animal models. It has also been found to increase the duration of the pentobarbital-induced sleeping time, indicating its potential as a sedative. This compound has been found to increase the time spent in the open arms of the elevated plus maze, indicating its anxiolytic properties. It has also been found to increase the threshold for pentylenetetrazol-induced convulsions, indicating its anticonvulsant properties.

实验室实验的优点和局限性

4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it a promising candidate for further research. Its mechanism of action has been well characterized, making it a useful tool for studying the GABA-A receptor. However, this compound also has some limitations. It has a low water solubility, making it difficult to administer in vivo. It also has a short half-life, requiring frequent dosing in animal models.

未来方向

There are several future directions for research on 4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One potential direction is to investigate its potential as a therapeutic option for anxiety and depression. Another direction is to investigate its potential as an anticonvulsant. Additionally, further research is needed to optimize the dosing and administration of this compound in animal models. Finally, the development of more water-soluble derivatives of this compound may increase its potential as a therapeutic agent.

合成方法

The synthesis of 4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves the condensation of 5-methyl-2-thiophenecarboxylic acid with 4-butyl-2-amino-5-methylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then cyclized with 2,2'-dithiodibenzoic acid to form the benzoxazepine ring. The final step involves the reduction of the nitro group to form the hydroxyl group. The synthesis of this compound has been reported in several research articles and has been found to be a reliable and reproducible method.

科学研究应用

4-butyl-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been found to have potential therapeutic applications in various neurological disorders such as anxiety, depression, and epilepsy. It acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This compound has been found to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. This mechanism of action makes this compound a promising candidate for the treatment of anxiety and depression, which are characterized by a decrease in GABAergic neurotransmission. This compound has also been found to have anticonvulsant properties, making it a potential therapeutic option for epilepsy.

属性

IUPAC Name

4-butyl-7-(5-methylthiophen-2-yl)-3,5-dihydro-2H-1,4-benzoxazepin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-3-4-7-19-8-9-21-18-15(12-19)10-14(11-16(18)20)17-6-5-13(2)22-17/h5-6,10-11,20H,3-4,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJAIXFRXOURBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCOC2=C(C1)C=C(C=C2O)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。